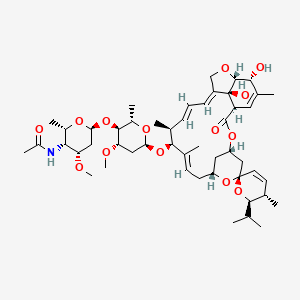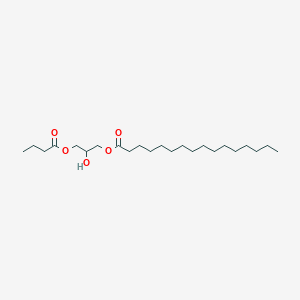
(12Z,12'Z,12''Z)-12-heneicosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Vue d'ensemble
Description
(12Z,12'Z,12''Z)-12-heneicosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester, or 12Z-12-heneicosenoic acid ester for short, is a naturally occurring fatty acid ester found in the seeds of various plant species. It is a major component of the seed oil of some plants, such as castor bean (Ricinus communis), black mustard (Brassica nigra), and sesame (Sesamum indicum). 12Z-12-heneicosenoic acid ester has been studied extensively due to its potential health benefits and its ability to act as an emulsifier and surfactant in various applications.
Applications De Recherche Scientifique
Lipid Metabolism and Health
(12Z,12’Z,12’‘Z)-12-heneicosenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester: is a triacylglycerol (TAG) containing three γ-linolenic acid (GLA) side chains. GLA is an essential omega-6 fatty acid with anti-inflammatory properties. Research has explored its role in lipid metabolism, cardiovascular health, and immune function . Further investigations could uncover its potential as a dietary supplement or therapeutic agent.
Skin Health and Dermatology
GLA has shown promise in managing skin conditions such as atopic dermatitis, psoriasis, and acne. As a component of this compound, (12Z,12’Z,12’'Z)-12-heneicosenoic acid might contribute to skin barrier repair, reduce inflammation, and enhance overall skin health. Investigating its topical application or oral supplementation could yield valuable insights .
Neuroprotection and Brain Health
Omega-6 fatty acids play crucial roles in brain development and function. GLA, found in our compound, has been associated with neuroprotection, cognitive function, and mood regulation. Researchers could explore its effects on neurodegenerative diseases, mood disorders, and neuroinflammation .
Anti-Cancer Properties
Some studies suggest that GLA may inhibit cancer cell growth and induce apoptosis. Investigating the effects of (12Z,12’Z,12’'Z)-12-heneicosenoic acid on specific cancer cell lines or animal models could reveal its potential as an adjunctive therapy in cancer treatment .
Insect Repellent and Pest Control
Certain fatty acids exhibit insect-repellent properties. By understanding the chemical structure of our compound, researchers might explore its use as a natural insect repellent or in eco-friendly pest control strategies .
Biomedical Applications
The unique structure of (12Z,12’Z,12’'Z)-12-heneicosenoic acid makes it an interesting candidate for drug delivery systems. Lipid-based nanoparticles, micelles, or liposomes incorporating this compound could enhance drug solubility, stability, and targeted delivery .
Propriétés
IUPAC Name |
2,3-bis[[(Z)-henicos-12-enoyl]oxy]propyl (Z)-henicos-12-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,63H,4-24,31-62H2,1-3H3/b28-25-,29-26-,30-27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYQBKURRGNBPK-IUPFWZBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H122O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(12Z,12'Z,12''Z)-12-heneicosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)



![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)



![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)